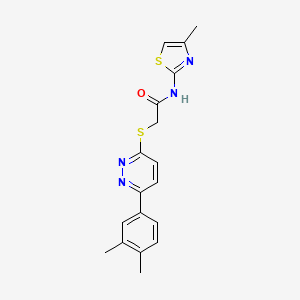
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethylphenyl group and a thioether linkage to an acetamide moiety containing a 4-methylthiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with 3,4-Dimethylphenyl Group:
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with 4-methylthiazole-2-ylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, such as dyes, pigments, or polymers. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and acetamide functionalities could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((6-Phenylpyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Lacks the 3,4-dimethyl substitution on the phenyl ring.
2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide: Lacks the thiazole ring in the acetamide moiety.
2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the methyl substitution on the thiazole ring.
Uniqueness
The presence of both the 3,4-dimethylphenyl group and the 4-methylthiazole ring in 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide distinguishes it from similar compounds. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique entity for research and application.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFWCOYXJYULFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)
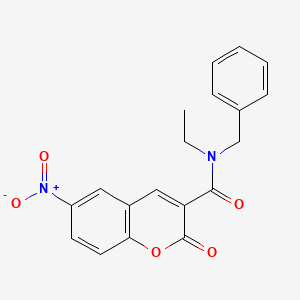
![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)

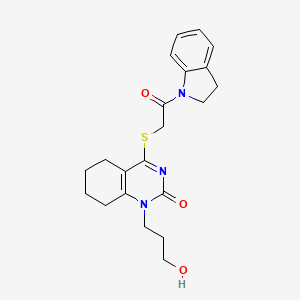
![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
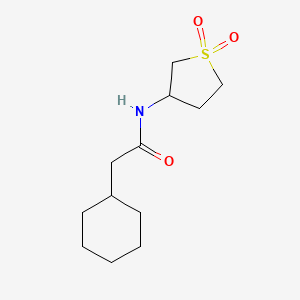
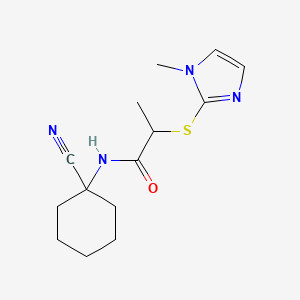
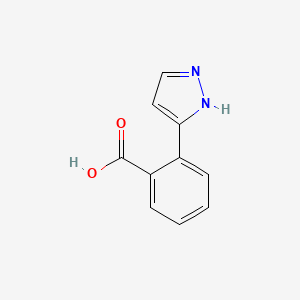
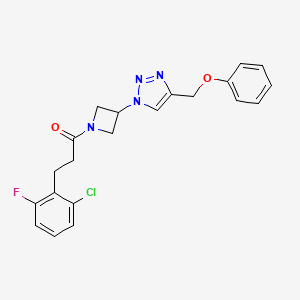
![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
